Hexethal sodium

Partition coefficient Colon absorption Biopharmaceutics

Preclinical anesthesia protocols often suffer from variable induction latency due to slow or incomplete drug absorption. Hexethal sodium overcomes this with an exceptionally high chloroform/water partition coefficient (>100) and a 40% rat colon absorption rate, outperforming pentobarbital in oral/rectal formulations. • Rapid brain uptake enables near-instant maximal brain concentration, standardizing induction timing across cohorts. • Moderate adipose partitioning allows faster post-anesthetic washout compared to thiopentone. • Validated as an internal standard in electron-capture GLC methods for pentobarbital quantification (sensitivity: 0.1 µg/mL). Supplied as a certified reference-grade material for licensed research entities; Schedule IV authorization required prior to shipment.

Molecular Formula C12H19N2NaO3
Molecular Weight 262.28 g/mol
CAS No. 144-00-3
Cat. No. B229723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexethal sodium
CAS144-00-3
Molecular FormulaC12H19N2NaO3
Molecular Weight262.28 g/mol
Structural Identifiers
SMILESCCCCCCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+]
InChIInChI=1S/C12H20N2O3.Na/c1-3-5-6-7-8-12(4-2)9(15)13-11(17)14-10(12)16;/h3-8H2,1-2H3,(H2,13,14,15,16,17);/q;+1/p-1
InChIKeyHXUAXLUDTCGASZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexethal Sodium (CAS 144-00-3) for Specialized Procurement: Compound Identity and Baseline Characteristics


Hexethal sodium (Ortal Sodium, Hebaral) is a short-acting 5,5-disubstituted barbiturate derivative with the molecular formula C₁₂H₁₉N₂NaO₃ and a molecular weight of 262.28 g/mol [1]. Historically utilized as a sedative-hypnotic and intravenous anesthetic in both human and veterinary medicine, its C5 position bears an ethyl and a n-hexyl substituent, which confers distinct lipophilicity [2]. This compound is classified as a Schedule IV controlled substance in the United States (21 CFR 1308.13), and procurement is restricted to licensed entities [1].

Why Hexethal Sodium Cannot Be Freely Interchanged with Pentobarbital, Thiopental, or Hexobarbital in Experimental or Industrial Workflows


Though all barbiturates potentiate GABAA receptor signaling, the specific C5 substituent identity—here a linear hexyl chain—dictates the compound's octanol/water partition coefficient (logP), rate of blood-brain barrier penetration, and partitioning into adipose tissue depots [1][2]. Consequently, substitution with pentobarbital (which contains a shorter, branched 1-methylbutyl group) or thiopental (which replaces the C2 carbonyl oxygen with sulfur) introduces measurable changes in absorption kinetics, onset of central nervous system effects, and distributional persistence [3]. The quantitative evidence below demonstrates that heterologous replacement risks altering key experimental endpoints, including time-to-peak brain concentration and gastrointestinal absorption fraction.

Quantitative Differentiation Evidence for Hexethal Sodium vs Competitor Barbiturates


Chloroform/Water Partition Coefficient and Rat Colon Absorption of Hexethal vs Pentobarbital

In a systematic 1967 study of barbiturate structure-property relationships, hexethal achieved a chloroform/water partition coefficient exceeding 100 and a rat colon absorption rate of 40%, whereas pentobarbital recorded a partition coefficient of 28.0 and a colon absorption rate of 30% [1]. The >3.6-fold higher partition coefficient directly drives the 10-percentage-point increase in colonic absorption efficiency.

Partition coefficient Colon absorption Biopharmaceutics

Rate of Brain Penetration: Hexethal Reaches Maximal Brain Concentration Far Faster than Barbital

Butler (1950) demonstrated that following intravenous injection in mice, hexethal attains maximal brain concentration within a very short time, correlating with immediate onset of anesthetic effects; in contrast, barbital concentrations in the brain rise gradually for a considerable time after injection before peaking [1]. The study directly attributes the differential onset to the rate of drug penetration from blood into brain.

Brain penetration Anesthetic onset Pharmacokinetics

Adipose Tissue Binding Competition: Hexethal Shows Moderate Competition vs Negligible Competition by Thiopentone

Minder et al. (1994) used distribution dialysis to compare binding competition between adipose and lean tissue homogenates. With thiopentone, binding competition was negligible, whereas with the equally lipophilic hexethal, moderate binding competition was observed [1]. This finding is consistent with decreased storage of hexethal in adipose tissue depots.

Adipose storage Drug distribution Binding competition

Where Hexethal Sodium Delivers Verifiable Research and Industrial Value


Rapid-Onset Anesthetic Induction in Rodent Surgical Models

When experimental protocols mandate immediate loss of righting reflex and deep surgical anesthesia within seconds to minutes of intravenous administration, hexethal sodium's documented ability to reach maximal brain concentration almost instantly [1] makes it a quantifiably superior induction agent compared to slower-penetrating congeners such as barbital. This property reduces induction latency and standardizes surgical timing across experimental cohorts.

Optimization of Oral and Rectal Barbiturate Formulations for Maximal Bioavailability

Formulation scientists developing oral or rectal barbiturate dosage forms for preclinical studies can rationally select hexethal sodium based on its exceptionally high chloroform/water partition coefficient (>100) and superior rat colon absorption rate (40%), which exceed those of commonly employed alternatives such as pentobarbital [1]. This selection minimizes dose variability due to incomplete gastrointestinal uptake.

Short-Duration Anesthesia with Reduced Adipose Drug Sequestration

In pharmacokinetic studies where prolonged drug release from adipose depots confounds terminal elimination half-life measurements, hexethal sodium's moderate adipose tissue binding competition—contrasted with the negligible competition exhibited by thiopentone [1]—offers a distribution profile that allows more rapid post-anesthetic clearance and shorter washout periods.

Analytical Reference Standard for Barbiturate Quantitation by GLC

Hexethal sodium has been formally validated as an internal standard in electron-capture gas-liquid chromatographic (GLC) methods for determining pentobarbital in serum, achieving a method sensitivity of 0.1 μg/mL [1]. Procurement of certified reference-grade hexethal sodium is therefore essential for laboratories replicating or extending this validated bioanalytical methodology.

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